molecular formula C10H10ClNO2 B8601275 2-Chloro-4-(3-hydroxy-propoxy)-benzonitrile

2-Chloro-4-(3-hydroxy-propoxy)-benzonitrile

Cat. No.: B8601275
M. Wt: 211.64 g/mol
InChI Key: TWWYTOOTDBEWFJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-hydroxy-propoxy)-benzonitrile is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-4-(3-hydroxypropoxy)benzonitrile

InChI

InChI=1S/C10H10ClNO2/c11-10-6-9(14-5-1-4-13)3-2-8(10)7-12/h2-3,6,13H,1,4-5H2

InChI Key

TWWYTOOTDBEWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCO)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1,3-propanediol (320 mg, 4.2 mmol) was added sodium (21 mg, 0.92 mmol). The mixture is stirred at room temperature for 10 minutes and 2-chloro-4-fluoro-benzonitrile (156 mg, 1.0 mmol) was added. The reaction was heated to 105° C. for 24 hours. The reaction was cooled to room temperature, was diluted with water and was extracted with Et2O (3×). The organic solution was dried (MgSO4), filtered and concentrated. The residue was purified by reverse phase high pressure chromatography eluting with a solvent gradient (15% of 0.1% formic acid/CH3CN in 0.1% formic acid/water to 100% of 0.1% formic acid/water) to provide 107 mg of 2-chloro-4-(3-hydroxy-propoxy)-benzonitrile. 1H NMR (CDCl3) δ 7.54 (d, 1H), 7.00 (m, 1H), 6.85 (dd, 1H), 4.15 (t, 2H), 3.83 (t, 2H), 2.04 (m, 2H).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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